molecular formula C21H21N3O2S2 B3310576 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide CAS No. 946211-04-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide

Cat. No.: B3310576
CAS No.: 946211-04-7
M. Wt: 411.5 g/mol
InChI Key: SORORAAYGKSKJN-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide is a thiazole derivative characterized by a 4-phenyl-substituted thiazole core linked to a 4-phenylbutanamide moiety via a thioether bridge.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c22-17(25)14-27-21-24-19(16-11-5-2-6-12-16)20(28-21)23-18(26)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12H,7,10,13-14H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORORAAYGKSKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 342.45 g/mol. The structure features a thiazole ring, an amide functional group, and an amino-oxoethylthio substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and the amino-oxoethylthio group play crucial roles in these interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : It can also interact with cell surface receptors, influencing signaling pathways that lead to various biological effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole-based compounds. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines, including human leukemia cells (K562) and breast cancer cells (MCF7) .

Antimicrobial Properties

Thiazole derivatives have been noted for their antimicrobial activities:

Compound NameStructure HighlightsBiological Activity
N-(5-methylthiazol-2-yl)-acetamideContains a methyl group on thiazoleAntimicrobial
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancer
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumor

The compound's structural features may enhance its efficacy against bacterial strains and fungi .

Case Studies

  • Study on K562 Cells : A series of 2-amino-thiazole derivatives were synthesized and evaluated for their cytotoxic effects on K562 leukemia cells. Results indicated that modifications in the side chains significantly influenced the anticancer activity, suggesting a structure–activity relationship .
  • Antimicrobial Testing : In a comparative study, thiazole derivatives were tested against standard antimicrobial agents like isoniazid and ciprofloxacin. The results showed that some derivatives exhibited comparable or superior activity against specific pathogens, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Triazole Derivatives (Compounds [7–9])

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]), which differ from the target compound in their core heterocycle (1,2,4-triazole vs. thiazole). Key distinctions include:

  • Tautomerism : Triazoles [7–9] exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the target compound’s thioether group is fixed, eliminating tautomeric variability.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Amide

This compound () shares a thiazole ring with the target molecule but differs in substituents:

(2-Amino-4-Phenylthiazol-5-yl)(4-Methyl-2-Phenylpyrimidin-5-yl)Methanone

highlights a thiazole-pyrimidine hybrid. Differences include:

  • Bridging Group : A ketone connects the thiazole and pyrimidine rings, whereas the target compound uses a butanamide chain. This ketone may reduce conformational flexibility compared to the amide linker.
  • Synthetic Approach : Benzoylisothiocyanate is reacted with bis(4-methoxybenzyl)amine, emphasizing electrophilic substitution rather than thioalkylation .

Functional Group Analysis

Compound Core Heterocycle Key Substituents Hydrogen-Bonding Groups
Target Compound Thiazole 4-Phenyl, 2-(2-amino-2-oxoethyl)thio, 4-phenylbutanamide Amide, thioether-linked carboxamide
Triazoles [7–9] () 1,2,4-Triazole 4-(2,4-Difluorophenyl), 4-X-phenylsulfonyl Thione, sulfonyl
Pyrazole-Thiazole () Thiazole 2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino) Amide, pyrazole amine
Thiazole-Pyrimidine () Thiazole 2-Amino, pyrimidinylmethanone Amine, ketone

Key Observations :

  • The target compound’s 2-amino-2-oxoethyl thioether provides unique hydrogen-bonding donors/acceptors absent in triazoles [7–9] or the pyrimidine hybrid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide

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